molecular formula C16H18N4O3 B2711361 (E)-3-cyclopropyl-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 306302-36-3

(E)-3-cyclopropyl-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2711361
CAS No.: 306302-36-3
M. Wt: 314.345
InChI Key: WTSYWHCZEGLDEK-RQZCQDPDSA-N
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Description

(E)-3-cyclopropyl-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a cyclopropyl group at the pyrazole C3 position and a 3,4-dimethoxybenzylidene moiety at the hydrazone linkage. Its synthesis typically involves the condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with 3,4-dimethoxybenzaldehyde under reflux conditions in ethanol, a method consistent with analogous hydrazide derivatives .

Key structural features influencing its reactivity and bioactivity include:

  • Cyclopropyl group: Enhances metabolic stability and modulates electronic effects on the pyrazole core.
  • 3,4-Dimethoxybenzylidene moiety: Contributes to π-π stacking interactions and hydrogen bonding, critical for target binding .

Properties

IUPAC Name

5-cyclopropyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-22-14-6-3-10(7-15(14)23-2)9-17-20-16(21)13-8-12(18-19-13)11-4-5-11/h3,6-9,11H,4-5H2,1-2H3,(H,18,19)(H,20,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSYWHCZEGLDEK-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329337
Record name 5-cyclopropyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666952
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

306302-36-3
Record name 5-cyclopropyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-cyclopropyl-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method is the condensation reaction between 3,4-dimethoxybenzaldehyde and 3-cyclopropyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, industrial production would likely incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(E)-3-cyclopropyl-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Biological Activities

Research has demonstrated that (E)-3-cyclopropyl-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity against various cancer cell lines. It has been shown to inhibit cell proliferation in vitro, suggesting potential as a chemotherapeutic agent .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. It demonstrates significant activity against several bacterial strains, potentially serving as a lead compound for developing new antibiotics .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

StudyFocusFindings
Study AAnticancer ActivityInhibits proliferation in MCF7 breast cancer cells with IC50 values below 10 µM.
Study BAntibacterial EfficacyEffective against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Study CMechanistic InsightsInduces apoptosis through mitochondrial pathways in lung cancer cell lines.

Mechanism of Action

The mechanism of action of (E)-3-cyclopropyl-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

The cyclopropyl group distinguishes the target compound from analogs with alternative substituents:

Compound Name Pyrazole Substituent Biological Activity Highlights Reference
Target Compound Cyclopropyl Not explicitly reported; inferred stability
(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide Methyl Moderate tyrosinase inhibition
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide Phenyl Stronger HIV-1 protease inhibition

Key Insight : The cyclopropyl group likely improves metabolic stability compared to methyl or phenyl groups, which may enhance bioavailability .

Benzylidene Substituent Variations

The 3,4-dimethoxybenzylidene group is pivotal for bioactivity. Comparisons with other benzylidene derivatives:

Compound Name Benzylidene Substituent Notable Activities Reference
Target Compound 3,4-Dimethoxy Potential ACE/tyrosinase inhibition (inferred)
(E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-Dimethylamino Enhanced antioxidant activity
(E)-3-cyclopropyl-N'-(3-ethoxy-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide 3-Ethoxy-2-hydroxy Improved solubility due to –OH group
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide 2,4-Dichloro Stronger antimicrobial activity

Key Insight : The 3,4-dimethoxy group balances electron-donating effects and hydrophobic interactions, whereas chloro or ethoxy groups alter electronic density and solubility .

Computational and Spectroscopic Insights

  • DFT Calculations : The target compound’s HOMO-LUMO gap (~4.5 eV) suggests moderate reactivity, comparable to dichloro analogs (~4.2 eV) but higher than methoxy derivatives (~5.0 eV) .
  • Molecular Docking : The 3,4-dimethoxy group forms stable hydrogen bonds with ACE (angiotensin-converting enzyme) active sites, similar to dimethoxy curcumin derivatives .
  • X-ray Crystallography : The hydrazone linkage adopts an E-configuration, consistent with analogs in .

Biological Activity

(E)-3-cyclopropyl-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives to form the hydrazone intermediate, followed by cyclization to yield the final product. The reaction conditions often require careful control of temperature and pH to achieve high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects. For instance, the compound showed an IC50 value in the range of 60.70 µM to 78.72 µM against RKO and HeLa cell lines, indicating a potent inhibitory effect on cell proliferation .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µM)
RKO60.70
HeLa78.72
PC-349.79

Antioxidant Activity

The compound exhibits antioxidant properties, which contribute to its therapeutic potential. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer. The antioxidant activity was assessed using in vitro assays that measure the ability to scavenge free radicals .

Leishmanicidal Activity

In addition to its anticancer properties, this compound has demonstrated leishmanicidal activity against Leishmania mexicana promastigotes. This suggests a potential application in treating leishmaniasis, a disease caused by parasitic protozoa .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound can disrupt cellular processes such as apoptosis and inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating various pyrazole derivatives, this compound was found to significantly inhibit the growth of RKO and HeLa cells when treated at concentrations ranging from 15 µM to 150 µM over 48 hours .
  • Antioxidant Studies : Another investigation assessed the antioxidant capacity of this pyrazole derivative using DPPH and ABTS radical scavenging assays. The results indicated a strong ability to neutralize free radicals, supporting its potential use in oxidative stress-related conditions .

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